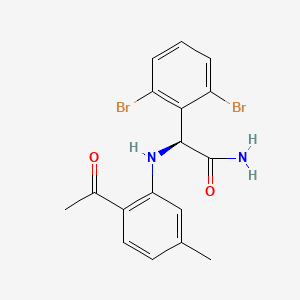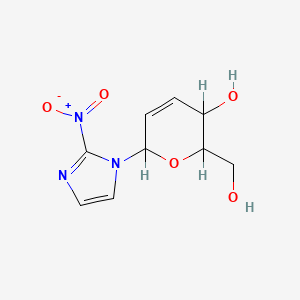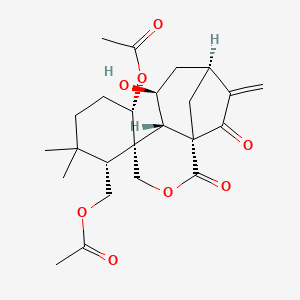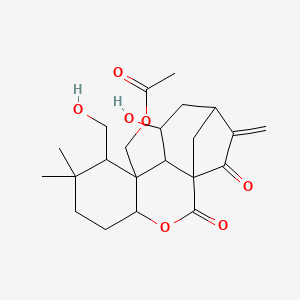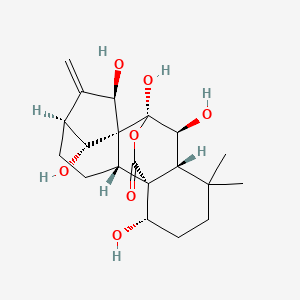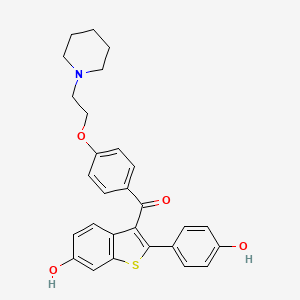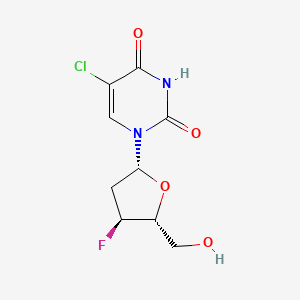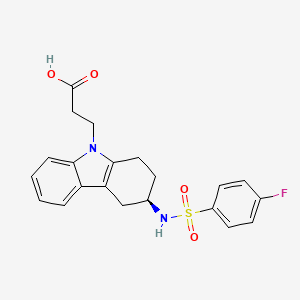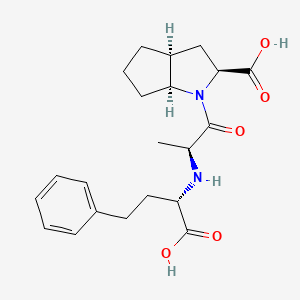
Nifeviroc
Vue d'ensemble
Description
Nifeviroc is a CCR5 antagonist potentially used for the treatment of inflammatory responses to HIV type-1 infection . It is an orally active compound .
Molecular Structure Analysis
Nifeviroc has a molecular formula of C33H42N4O6 . It’s known that the screened compounds retained the important common binding mode known for CCR5 inhibitors (maraviroc and nifeviroc), which occupied the bottom of a pocket and stabilized the conformation of CCR5 .Physical And Chemical Properties Analysis
Nifeviroc has a molecular weight of 590.71 . It is supplied as a powder .Applications De Recherche Scientifique
Pharmacokinetics and Analysis
Pharmacokinetic Study : Nifeviroc, identified as a novel CCR5 antagonist for HIV type-1 treatment, was analyzed using a LC-ESI-MS/MS method in human plasma. This method showed high precision and accuracy, and was successfully applied in a pharmacokinetic study on healthy Chinese volunteers (Wu et al., 2011).
HPLC Method for Inclusion Complex : A High-Performance Liquid Chromatography (HPLC) method was developed for determining Nifeviroc in a cyclodextrin inclusion complex. This method proved accurate and reliable, and it was found that the hydroxypropyl-β-cyclodextrin inclusion complex could enhance the stability of Nifeviroc (Wu Zhi-wei, 2011).
Stability Studies
Stability of Nifeviroc-Loaded Microemulsions : A study on the stability of Nifeviroc-loaded microemulsions (Nifeviroc-MEs) revealed good dilution, centrifugal stability, and storage stability. This study explored various parameters like mean size, pH, and appearance to assess stability (Zhou et al., 2012).
Thermosensitive In Situ Gel : Research into a microemulsion thermosensitive in situ gel (ME-TISG) containing Nifeviroc focused on its pharmaceutical properties. The study highlighted the gel's sol-gel transition temperature, rheology property, and controlled in vitro release rate of Nifeviroc (Wang Yu-zh, 2014).
Toxicity and Irritation Studies
- Toxicity and Irritation Study : The acute toxicity of Nifeviroc vaginal gel was studied in rats and mice, and its irritation potential was assessed in rabbits. The study concluded that the gel exhibits moderate toxicity and is overall safe for clinical studies (Wu Zhi-wei, 2011).
Structural Activity Relationship
- Structure-Activity Relationship Study : A novel series of CCR5 antagonists, including Nifeviroc, was studied for their structure-activity relationship. The study aimed to develop potent analogues with low toxicity by modifying the N-substituents (Ben et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl N-[1-[[(3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6/c1-2-18-36(32(39)43-23-25-12-14-30(15-13-25)37(41)42)29-16-19-34(20-17-29)21-28-22-35(31(38)26-8-6-7-9-26)24-33(28,40)27-10-4-3-5-11-27/h2-5,10-15,26,28-29,40H,1,6-9,16-24H2/t28-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKQYZFEVKYDB-UVMMSNCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1CCN(CC1)CC2CN(CC2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(C1CCN(CC1)C[C@H]2CN(C[C@@]2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nifeviroc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




